molecular formula C8H9N5O B2957172 N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine CAS No. 98488-77-8

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2957172
CAS No.: 98488-77-8
M. Wt: 191.194
InChI Key: WWAKIQZEDXQUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-furylmethylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized derivatives like furylcarboxylic acids, reduced triazine derivatives, and various substituted triazines depending on the nucleophile used.

Scientific Research Applications

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can enhance binding affinity through π-π interactions, while the triazine ring can form hydrogen bonds and other non-covalent interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethylamine: A simpler compound with similar functional groups but lacking the triazine ring.

    1,3,5-Triazine-2,4-diamine: Lacks the furylmethyl group but shares the triazine core structure.

    Furfurylamine: Contains the furylmethyl group but lacks the triazine ring.

Uniqueness

N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the furylmethyl group and the triazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-7-11-5-12-8(13-7)10-4-6-2-1-3-14-6/h1-3,5H,4H2,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKIQZEDXQUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.